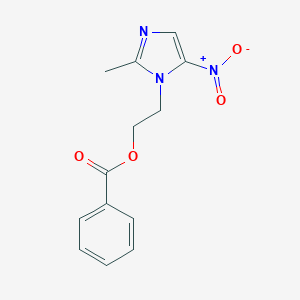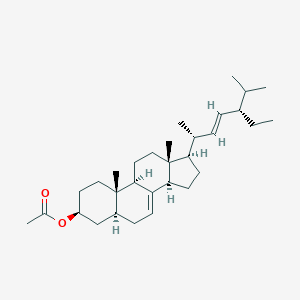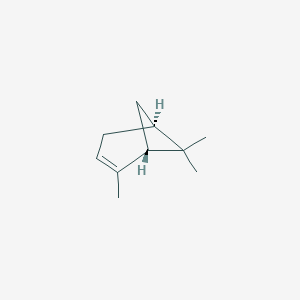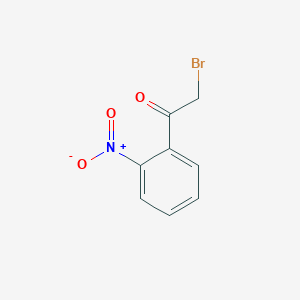
2-ブロモ-2'-ニトロアセトフェノン
概要
説明
Synthesis Analysis
The synthesis of 2-Bromo-2'-nitroacetophenone involves condensation, bromination, and specific reaction pathways to introduce bromo and nitro groups into the acetophenone framework. A notable method includes the condensation of dinitrobenzoyl chloride with diethyl malonate, followed by selective reduction and diazotization to introduce the nitro and bromo groups respectively (Seela, 1976).
Molecular Structure Analysis
Conformational analysis and spectroscopic studies have been conducted to understand the stable geometry of 2-Bromo-2'-nitroacetophenone. Investigations include FTIR, FT-Raman data, and quantum mechanical studies to determine the vibrational frequencies and structural stability of the compound, elucidating the effects of the nitro and bromo groups on the molecule's configuration (Arjunan et al., 2013).
Chemical Reactions and Properties
2-Bromo-2'-nitroacetophenone exhibits unique reactivity patterns due to its functional groups. It can act as a bifunctional reagent in protein modification, specifically targeting methionine residues due to its alkylating ability. The compound's reactivity towards nucleophiles and its potential to undergo various chemical transformations, including cross-linking in biopolymers, highlights its versatility in organic synthesis and biochemical applications (Tarasova, Lavrenova, & Stepanov, 1980).
Physical Properties Analysis
The physical constants of 2-Bromo-2'-nitroacetophenone, such as density, refractive index, boiling, and melting points, have been determined to facilitate its use in synthesis and application in various chemical processes. These properties are essential for handling the compound and predicting its behavior under different conditions (Yang Feng-ke, 2004).
Chemical Properties Analysis
The compound's chemical properties, including its antioxidative abilities and the mechanism of action in biological systems, have been explored. Studies have shown that 2-Bromo-2'-nitroacetophenone possesses antioxidant effects, potentially through the insulin signaling pathway, suggesting its biochemical significance beyond its role as a synthetic intermediate (Han, 2018).
科学的研究の応用
有機合成
2-ブロモ-2'-ニトロアセトフェノンは、様々な有機合成に使用される有機化合物です . この化合物は複雑なケトンです そして、より複雑な有機分子の合成における構成要素として使用できます .
電気活性誘導体生成試薬
この化合物は、電気活性誘導体生成試薬です . これは、他の化合物を修飾して電気活性化するために使用できることを意味します。これは、電気化学や材料科学などの様々な分野で役立ちます .
プロスタグランジン誘導体の調製のためのカラム前試薬
2-ブロモ-2'-ニトロアセトフェノンは、プロスタグランジン誘導体の調製のためのカラム前試薬として使用されてきました . プロスタグランジンは、動物においてホルモン様作用を持つ様々な生理活性脂質化合物のグループです <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3
Safety and Hazards
2-Bromo-2’-nitroacetophenone causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
作用機序
Target of Action
The primary target of 2-Bromo-2’-nitroacetophenone is prostaglandins . Prostaglandins are a group of physiologically active lipid compounds that play crucial roles in inflammation and other physiological functions.
Mode of Action
2-Bromo-2’-nitroacetophenone acts as an electroactive derivative-forming reagent . It interacts with its targets, the prostaglandins, by forming derivatives with them. This interaction results in changes to the prostaglandins, which can then be detected and analyzed .
Biochemical Pathways
The affected biochemical pathway is the prostaglandin synthesis pathway By forming derivatives with prostaglandins, 2-Bromo-2’-nitroacetophenone can potentially alter the normal functioning of this pathway
Result of Action
It has been found to have anantioxidant effect . This antioxidant property could potentially protect cells from damage by harmful free radicals.
生化学分析
Biochemical Properties
2-Bromo-2’-nitroacetophenone interacts with various biomolecules in biochemical reactions. For instance, it is widely used in the modification of methionine residues in alpha-chymotrypsin . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.
Cellular Effects
The effects of 2-Bromo-2’-nitroacetophenone on cells and cellular processes are diverse. It has been found to have an antioxidant effect, which can extend the lifespan of the C. elegans . This influence on cell function could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, 2-Bromo-2’-nitroacetophenone exerts its effects through various mechanisms. It has been found to have an antioxidant effect, which is dependent on the Insulin pathway . This suggests that it may interact with biomolecules involved in this pathway, potentially influencing enzyme activity and gene expression.
Metabolic Pathways
It is known to interact with enzymes and cofactors in the process of preparing prostaglandin derivatives , but detailed information on metabolic flux or metabolite levels is currently lacking.
特性
IUPAC Name |
2-bromo-1-(2-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO3/c9-5-8(11)6-3-1-2-4-7(6)10(12)13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXUUCSRVVSMGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CBr)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30288152 | |
| Record name | 2-Bromo-2'-nitroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30288152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6851-99-6 | |
| Record name | 2-Bromo-2'-nitroacetophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54389 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-2'-nitroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30288152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-2'-nitroacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Q & A
Q1: What is the role of 2-Bromo-2'-nitroacetophenone in the synthesis of polyheterocyclic compounds?
A1: 2-Bromo-2'-nitroacetophenone serves as a crucial starting material in the synthesis of indolizino[3,2-c]quinolines [] and pyrido fused imidazo[4,5-c] quinolines []. It reacts with substituted 2-aminopyridines to form intermediate compounds with a nitro group. This nitro group is then reduced to an amine, which subsequently undergoes Pictet-Spengler cyclization with various aldehydes to form the final polyheterocyclic products.
Q2: What are the advantages of using 2-Bromo-2'-nitroacetophenone in the reported synthetic routes?
A2: The use of 2-Bromo-2'-nitroacetophenone offers several advantages:
- Versatility: It allows for the incorporation of diverse substituents on the final polyheterocyclic products by utilizing various substituted 2-aminopyridines and aldehydes. [, ]
- Efficiency: The synthetic routes involving 2-Bromo-2'-nitroacetophenone are reported to be efficient, often proceeding with good overall yields. [, ]
- Microwave Assistance: The reactions can be performed under microwave irradiation, significantly reducing reaction times and improving overall efficiency. []
- Green Chemistry Principles: The reduction of the nitro group can be achieved using green solvents, contributing to a more environmentally friendly synthesis. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


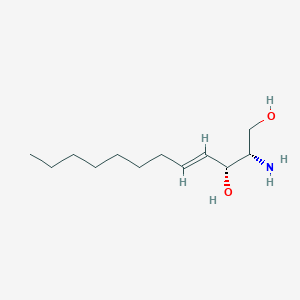

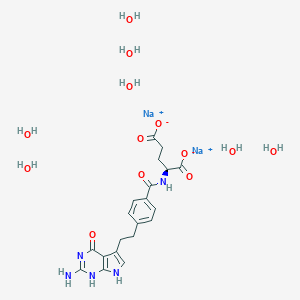

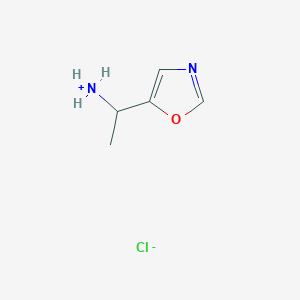
![(S)-Diethyl 2-(4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioate 4-methylbenzenesulfonate](/img/structure/B32053.png)



